molecular formula C13H17NO3 B11817487 methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

Katalognummer: B11817487
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: GYBYGFMCYASWNS-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxy group and a carboxylate ester. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Protection of Functional Groups: Protecting groups such as benzyl groups are introduced to protect reactive sites during the synthesis.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate ester is formed through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Techniques: Such as crystallization and chromatography to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (2S,4R)-4-benzyloxypyrrolidine-2-carboxylate: Differing in stereochemistry, leading to different biological activities.

    Methyl (2R,4S)-4-benzyloxypyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.

    Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate: Yet another stereoisomer with unique characteristics.

Uniqueness

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is unique due to its specific (2S,4S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

methyl (2S,4S)-4-phenylmethoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1

InChI-Schlüssel

GYBYGFMCYASWNS-RYUDHWBXSA-N

Isomerische SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OCC2=CC=CC=C2

Kanonische SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.